4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine
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Overview
Description
4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and an amine group linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine typically involves a multi-step process. One common method includes the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by the displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions. The intermediate N-formyl compound is then hydrolyzed in situ to yield the final product .
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with optimization for industrial conditions. This includes the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
- 4-chloro-N-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-amine
- 4-chloro-N-(1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine
Uniqueness
4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyrazole ring and the chloro group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
Molecular Formula |
C8H8ClN5 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-N-(2-methylpyrazol-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H8ClN5/c1-14-7(3-5-11-14)13-8-10-4-2-6(9)12-8/h2-5H,1H3,(H,10,12,13) |
InChI Key |
WWQRLEMWZNOQKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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